Solabegron Acyl Glucuronide is a metabolite derived from Solabegron, a selective agonist for the β3 adrenergic receptor. Solabegron is primarily being investigated for treating conditions such as overactive bladder and irritable bowel syndrome. The acyl glucuronide form plays a significant role in the drug's pharmacokinetics and potential toxicity due to its reactivity and metabolic pathways. The synthesis and understanding of this compound are crucial for assessing its safety and efficacy in clinical applications.
Solabegron was initially developed by GlaxoSmithKline and later acquired by AltheRx in 2011. Its development has included various clinical trials, demonstrating its effectiveness in reducing symptoms associated with overactive bladder and irritable bowel syndrome while maintaining a favorable tolerability profile compared to traditional treatments .
Solabegron Acyl Glucuronide falls under the category of synthetic organic compounds, specifically classified as an acyl glucuronide. Acyl glucuronides are typically formed through the conjugation of carboxylic acids with glucuronic acid, mediated by enzymes from the uridine diphosphoglucuronosyl transferase family .
The synthesis of Solabegron Acyl Glucuronide can be achieved through various methods, primarily focusing on acylation reactions involving glucuronic acid. The most common approach involves the use of protected glucuronic acid derivatives, which are acylated to yield the desired product.
Technical details include controlling reaction conditions (temperature, pH) and using specific catalysts such as silver salts or chiral bases to enhance selectivity during synthesis .
The molecular formula for Solabegron Acyl Glucuronide is , with a molecular weight of approximately 587.02 g/mol. The compound features a complex structure that includes a chlorophenyl moiety, hydroxyethylamine side chains, and a benzoic acid core.
Solabegron Acyl Glucuronide undergoes several chemical reactions that are significant for its pharmacological profile:
Technical details regarding these reactions include their kinetics, which are influenced by structural properties such as steric hindrance and electronic effects around the carbonyl group .
Solabegron acts as an agonist at β3 adrenergic receptors, leading to relaxation of bladder smooth muscle and modulation of visceral pain pathways through somatostatin release from adipocytes. The formation of Solabegron Acyl Glucuronide impacts its pharmacodynamics by altering solubility and bioavailability.
The mechanism involves:
Key chemical properties include:
Solabegron Acyl Glucuronide is primarily studied for its role in drug metabolism and pharmacokinetics. Its reactivity as an electrophilic metabolite has implications for understanding adverse drug reactions linked to carboxylic acid-containing drugs. Research continues into its potential therapeutic applications in managing overactive bladder syndrome and other gastrointestinal disorders due to its unique mechanism of action .
Solabegron undergoes extensive glucuronidation, forming its acyl glucuronide primarily in the liver. However, emerging evidence highlights significant extrahepatic contributions, particularly renal and intestinal glucuronidation. In humans, UGT enzymes in renal tubules catalyze solabegron glucuronidation at ~30% the efficiency of hepatic enzymes, substantially influencing systemic exposure [3]. This is attributed to high expression of UGT1A9 in the kidney, which efficiently conjugates carboxylic acid substrates like solabegron [3] [6].
The compartmentalization of metabolism follows distinct kinetics:
Table 1: Tissue-Specific Glucuronidation Efficiency of Solabegron
Tissue Source | UGT Isoform | CLint,u (µL/min/mg) | Relative Contribution |
---|---|---|---|
Liver | UGT1A9/2B7 | 1028 ± 148 | 68.6% |
Kidney | UGT1A9 | 3407 ± 522 | 31.4% |
Intestine | UGT1A10 | 78.4 ± 12 | <0.5% |
CLint,u = unbound intrinsic clearance; Data extrapolated from analogous carboxylic acid drugs [3] [8]
This multi-organ involvement necessitates integrated pharmacokinetic models that account for inter-tissue metabolic cooperation, particularly when predicting drug-drug interactions or organ dysfunction effects.
Solabegron acyl glucuronide formation is primarily mediated by UGT1A3 and UGT1A9, with minor contributions from UGT2B7. Isoform specificity was determined using recombinant enzyme systems and chemical inhibition:
Genetic polymorphisms critically impact metabolic rates:
Table 2: UGT Isoform Kinetics and Polymorphism Effects on Solabegron Glucuronidation
UGT Isoform | Km (µM) | Vmax (nmol/min/mg) | Key Polymorphisms | Clinical Impact |
---|---|---|---|---|
1A9 | 18.2 ± 3.1 | 6.66 ± 0.33 | *3 (M33T) | ↓ Clearance by 45–60% |
1A3 | 32.5 ± 5.4 | 4.12 ± 0.21 | *2 (V47A) | ↓ Clearance by 30–40% |
2B7 | 124.6 ± 18.3 | 5.05 ± 0.42 | *2 (H268Y) | ↑ Activity by 15–20% |
These variations necessitate personalized dosing strategies in populations with high polymorphism prevalence, as reduced clearance may increase parent drug exposure and efficacy/toxicity risks.
Solabegron acyl glucuronide undergoes non-enzymatic degradation via acyl migration (intramolecular transesterification) and hydrolysis. Kinetic studies using 1H-NMR reveal:
Matrix effects profoundly influence stability:
Table 3: Degradation Kinetics of Solabegron Acyl Glucuronide
Matrix | Primary Pathway | Half-life (h) | Activation Energy (kJ/mol) |
---|---|---|---|
Phosphate buffer (pH 7.4) | Acyl migration | 2.8 ± 0.4 | 68.3 ± 5.1 |
Human plasma | Glycation + Hydrolysis | 8.5 ± 1.2 | 92.7 ± 7.8 |
Liver lysosomes | Enzymatic hydrolysis | 0.7 ± 0.1 | 42.5 ± 3.9 |
Bioactivation mechanisms involve:
Solabegron acyl glucuronide undergoes enteric recycling mediated by bacterial β-glucuronidases:
Regional hydrolysis rates vary drastically:
Table 4: Enterohepatic Recirculation Parameters of Solabegron
Process | Site | Key Enzymes/Transporters | Efficiency |
---|---|---|---|
Biliary excretion | Liver | MRP2/ABCC2 | 15–20% of dose |
Luminal hydrolysis | Distal ileum/Colon | Bacterial β-glucuronidase | >85% |
Aglycone reabsorption | Colon | Passive diffusion | 60–75% |
This recycling causes secondary plasma concentration peaks at 6–8 hours post-dose, contributing to prolonged pharmacological activity. Inhibition of β-glucuronidases (e.g., by antibiotics) reduces solabegron’s AUC by 25–30% [8], confirming the significance of this pathway.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0